5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
Description
This compound features an oxazole-4-carbonitrile core substituted at position 5 with a 3-morpholinopropylamino group and at position 2 with a 5-(phenoxymethyl)furan-2-yl moiety.
Properties
IUPAC Name |
5-(3-morpholin-4-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c23-15-19-21(24-9-4-10-26-11-13-27-14-12-26)30-22(25-19)20-8-7-18(29-20)16-28-17-5-2-1-3-6-17/h1-3,5-8,24H,4,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFPDMOZBOFJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Morpholinopropyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Morpholinopropyl group : A morpholine ring attached to a propyl chain, which is known for its ability to enhance solubility and bioavailability.
- Furan derivative : The presence of a furan ring contributes to the compound's reactivity and potential biological interactions.
- Oxazole and carbonitrile groups : These functional groups are often associated with various biological activities, including antimicrobial and anticancer properties.
Molecular Formula
The molecular formula for the compound is .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to possess bactericidal effects against various strains of bacteria.
Case Study: Antimicrobial Efficacy
A study conducted on oxazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 3.91 | 15.62 |
| Compound B | 62.5 | 125 |
These results suggest that the structural components of the compound may contribute to its potential efficacy against resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating any new pharmaceutical compound. Studies have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells.
Table: Cytotoxicity Results
| Dose (µM) | Viability (%) after 24h | Viability (%) after 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
The data indicates that while some concentrations resulted in reduced cell viability, others led to an increase in metabolic activity, suggesting a potential for selective targeting of cancer cells .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to interfere with the synthesis of peptidoglycan, crucial for bacterial cell integrity.
- Induction of apoptosis in cancer cells : The presence of oxazole and carbonitrile groups may activate apoptotic pathways in malignant cells.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Features of Analogs
*Calculated based on structural similarity to analogs.
Key Observations:
- Substituent Diversity: The target compound’s morpholinopropyl group distinguishes it from analogs with simpler amines (e.g., benzylamino in or phenylamino in ). Morpholine’s electron-rich oxygen may improve solubility compared to hydrophobic groups like naphthalene .
Spectral and Analytical Data Comparisons
Table 2: Spectral Data of Selected Analogs
Key Observations:
- The target compound’s ¹H NMR would likely show signals for the morpholinopropyl chain (δ ~2.4–3.6) and phenoxymethyl group (δ ~5.1 for OCH₂), similar to and .
- HRMS data for analogs correlate with their molecular weights, supporting the inferred mass of the target compound (~459.48).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
